5'-O-DMT-2'-O-(2-methoxyethyl)-5-methylcytidine
Beschreibung
5'-O-DMT-2'-O-(2-methoxyethyl)-5-methylcytidine (CAS 182496-01-1) is a chemically modified nucleoside critical for synthesizing oligonucleotides with enhanced stability and functionality. Its structure includes:
- 5'-O-DMT group: A dimethoxytrityl protective group that prevents undesired reactions during solid-phase oligonucleotide synthesis .
- 2'-O-(2-Methoxyethyl) (MOE) modification: Enhances nuclease resistance and improves binding affinity to RNA targets .
- 5-Methylcytidine base: A methylation at the 5-position of cytosine, which mimics natural epigenetic modifications and may reduce immune recognition .
This compound is widely used in antisense oligonucleotide (ASO) and small interfering RNA (siRNA) therapeutics due to its balance of stability and metabolic compatibility.
Eigenschaften
Molekularformel |
C34H39N3O8 |
|---|---|
Molekulargewicht |
617.7 g/mol |
IUPAC-Name |
4-amino-1-[(2R,3R,4R,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-hydroxy-3-(2-methoxyethoxy)oxolan-2-yl]-5-methylpyrimidin-2-one |
InChI |
InChI=1S/C34H39N3O8/c1-22-20-37(33(39)36-31(22)35)32-30(43-19-18-40-2)29(38)28(45-32)21-44-34(23-8-6-5-7-9-23,24-10-14-26(41-3)15-11-24)25-12-16-27(42-4)17-13-25/h5-17,20,28-30,32,38H,18-19,21H2,1-4H3,(H2,35,36,39)/t28-,29-,30-,32-/m1/s1 |
InChI-Schlüssel |
LYKTVJJXZQTNPK-PBAMLIMUSA-N |
Isomerische SMILES |
CC1=CN(C(=O)N=C1N)[C@H]2[C@@H]([C@@H]([C@H](O2)COC(C3=CC=CC=C3)(C4=CC=C(C=C4)OC)C5=CC=C(C=C5)OC)O)OCCOC |
Kanonische SMILES |
CC1=CN(C(=O)N=C1N)C2C(C(C(O2)COC(C3=CC=CC=C3)(C4=CC=C(C=C4)OC)C5=CC=C(C=C5)OC)O)OCCOC |
Herkunft des Produkts |
United States |
Vorbereitungsmethoden
Detailed Synthetic Route and Reaction Conditions
| Step | Starting Material | Reagents/Conditions | Description | Yield/Notes |
|---|---|---|---|---|
| 1 | 5-Methylcytidine | Dimethoxytrityl chloride (DMT-Cl), pyridine | Protection of 5'-OH as 5'-O-DMT | High yield; standard protection step |
| 2 | 5'-O-DMT-5-methylcytidine | Bromo methyl ethyl ether, base (NaOH or K2CO3), ethylene glycol monomethyl ether (solvent), 90-100°C | Alkylation of 2'-OH with 2-methoxyethyl group | Moderate to high yield (approx. 66-68%) after purification |
| 3 | 2'-O-(2-methoxyethyl)-5'-O-DMT-5-methylcytidine | Purification via silica gel column chromatography and crystallization | Removal of impurities and isolation of pure compound | Purity >99.5% by HPLC |
- The alkylation step is typically conducted in anhydrous ethylene glycol monomethyl ether as solvent.
- Sodium hydroxide or potassium carbonate is used as the base to facilitate the nucleophilic substitution.
- Reaction temperature is maintained around 90-100°C for efficient conversion.
- The reaction progress is monitored by High-Performance Liquid Chromatography (HPLC).
- Purification involves silica gel chromatography with dichloromethane/methanol mixtures, followed by crystallization from suitable solvents such as acetone/ethanol or butanol.
Industrial Scale Preparation
The industrial synthesis process follows the laboratory synthetic route but is optimized for large-scale production. Key features include:
- Use of large reactors with precise temperature control for the alkylation step.
- Employment of automated purification systems to handle large volumes.
- Optimization of solvent volumes and recycling to reduce costs.
- Use of phase transfer catalysis (PTC) to improve alkylation efficiency and reduce chromatographic steps.
For example, a typical industrial batch may start with 10 kg of 5-methylcytidine derivatives and produce 6-7 kg of the target compound with a purity exceeding 99.5% and yields around 66-68% after purification.
Protection and Deprotection Chemistry
- The 5'-O-DMT group serves as a protecting group during synthesis, preventing unwanted reactions at the 5' hydroxyl.
- The DMT group can be removed selectively under acidic conditions (e.g., trichloroacetic acid in dichloromethane) for further oligonucleotide synthesis steps.
- The 2'-O-(2-methoxyethyl) group is a stable modification that enhances nuclease resistance.
- The methyl group at the 5 position of cytidine is introduced prior to these modifications or derived from 5-methylcytidine as starting material.
Chemical Reaction Analysis
| Reaction Type | Reagents/Conditions | Purpose | Outcome |
|---|---|---|---|
| Protection | Dimethoxytrityl chloride, pyridine | Protect 5'-OH | Formation of 5'-O-DMT derivative |
| Alkylation | Bromo methyl ethyl ether, base (NaOH, K2CO3) | Introduce 2'-O-(2-methoxyethyl) | 2'-O-alkylated nucleoside |
| Purification | Silica gel chromatography, crystallization | Remove impurities | High purity (>99.5%) compound |
| Deprotection (optional) | Acidic conditions (e.g., TCA) | Remove DMT for oligonucleotide synthesis | Free 5'-OH for chain elongation |
Research Findings and Optimization
Solubility Challenges and Solutions
Scale-Up Considerations
Purity and Yield
- Repeated washing with methanol/dichloromethane mixtures and crystallization from mixed solvents consistently yield product with HPLC purity above 99.5%.
- Weight yields in industrial processes range from 66% to 68%, demonstrating efficient conversion and purification.
Summary Table of Preparation Parameters
| Parameter | Laboratory Scale | Industrial Scale | Notes |
|---|---|---|---|
| Starting Material | 5-methylcytidine | 10-100 kg batches | Commercially available or synthesized |
| Protection Reagent | Dimethoxytrityl chloride | Same | Standard protecting group |
| Alkylating Agent | Bromo methyl ethyl ether | Same | 2-methoxyethyl introduction |
| Base | NaOH or K2CO3 | Same | Facilitates alkylation |
| Solvent | Ethylene glycol monomethyl ether | Same | High boiling, polar aprotic |
| Reaction Temperature | 90-100°C | Controlled 90-100°C | Optimal for alkylation |
| Purification | Silica gel chromatography, crystallization | Automated chromatography, crystallization | High purity product |
| Yield | ~65-70% | 66-68% | Consistent across scales |
| Purity (HPLC) | >99.5% | >99.5% | Suitable for oligonucleotide synthesis |
Analyse Chemischer Reaktionen
Phosphorylation and Oligonucleotide Incorporation
The compound is converted to a phosphoramidite for automated oligonucleotide synthesis:
-
Phosphitylation : Reacted with 2-cyanoethyl-N,N-diisopropylchlorophosphoramidite in tetrazole-activated conditions to form the 3'-phosphoramidite derivative .
-
Coupling Efficiency : Achieves >98% coupling efficiency per cycle in solid-phase synthesis due to steric shielding by the 2'-O-methoxyethyl group.
Deprotection Reactions
Final deprotection steps are critical for functional oligonucleotide release:
-
DMT Removal : 3% dichloroacetic acid in dichloromethane cleaves the 5'-DMT group while preserving the 2'-O-methoxyethyl modification .
-
Benzoyl Deprotection : Concentrated ammonium hydroxide (28% w/v) at 55°C for 16h hydrolyzes the N4-benzoyl group without degrading the nucleobase.
Stability Under Various Conditions
The compound exhibits enhanced stability due to its structural modifications:
Comparative Reactivity with Structural Analogues
The 5-methylcytidine base and 2'-O-methoxyethyl ribose distinguish its reactivity from analogues like 5-methyluridine :
Wissenschaftliche Forschungsanwendungen
5’-O-DMT-2’-O-(2-methoxyethyl)-5-methylcytidine is widely used in scientific research, including:
Chemistry: It serves as a building block for the synthesis of modified oligonucleotides, which are used in various chemical studies.
Biology: The compound is used in the study of nucleic acid interactions and the development of antisense oligonucleotides.
Medicine: It is employed in the design of therapeutic oligonucleotides for the treatment of genetic disorders and viral infections.
Industry: The compound is used in the production of diagnostic probes and other biotechnological applications.
Wirkmechanismus
The mechanism of action of 5’-O-DMT-2’-O-(2-methoxyethyl)-5-methylcytidine involves its incorporation into oligonucleotides, where it enhances their stability and binding affinity. The 2’-O-(2-methoxyethyl) modification increases resistance to nuclease degradation, while the DMT group protects the nucleoside during synthesis. The methyl group at the 5 position of the cytidine base improves base pairing properties, making the oligonucleotides more effective in their intended applications .
Vergleich Mit ähnlichen Verbindungen
Structural Modifications and Functional Impacts
Table 1: Key Structural and Functional Differences
Stability and Enzymatic Resistance
- 2'-MOE vs. 2'-O-Methyl : The 2'-MOE group in 5'-O-DMT-2'-O-MOE-5-methylcytidine provides superior nuclease resistance compared to 2'-O-methyl modifications, extending oligonucleotide half-life in vivo .
- 5-Methylcytidine: Unlike unmodified cytidine, the 5-methyl group reduces immunogenicity and mimics endogenous epigenetic marks, enhancing compatibility in gene-silencing therapies .
Biologische Aktivität
5'-O-DMT-2'-O-(2-methoxyethyl)-5-methylcytidine is a nucleoside analog that has garnered attention for its potential therapeutic applications, particularly in the realm of antiviral and anticancer therapies. This compound is characterized by modifications that enhance its stability and biological activity compared to traditional nucleosides.
Chemical Structure and Properties
The chemical structure of this compound includes:
- 5'-O-DMT : A dimethoxytrityl protecting group that enhances the compound's stability and solubility.
- 2'-O-(2-methoxyethyl) : This modification increases resistance to nucleases, thus improving the compound's pharmacokinetic properties.
- 5-methylcytidine : This nucleoside modification can influence the compound's interaction with RNA and DNA.
The biological activity of this compound primarily involves its incorporation into RNA or DNA, leading to altered nucleic acid function. The following mechanisms have been observed:
- Inhibition of Viral Replication : The compound has shown promise in inhibiting the replication of various viruses by mimicking natural nucleotides, thereby disrupting viral RNA synthesis.
- Anticancer Activity : Preliminary studies suggest that this compound may induce apoptosis in cancer cells through mechanisms involving the modulation of gene expression and interference with cellular signaling pathways.
Research Findings
Recent studies have provided insights into the biological activity and therapeutic potential of this compound:
- Antiviral Efficacy : In vitro studies have demonstrated that this compound exhibits significant antiviral activity against several viruses, including hepatitis C virus (HCV) and human immunodeficiency virus (HIV). The mechanism involves competitive inhibition of viral polymerases, leading to reduced viral load in infected cells.
- Cellular Uptake and Distribution : The lipophilic nature of the compound facilitates its penetration into cells, allowing for effective intracellular concentrations necessary for antiviral action. Studies using radiolabeled compounds have shown significant accumulation in liver and kidney tissues, which are critical for antiviral efficacy.
- Safety Profile : Toxicological assessments indicate that this compound has a favorable safety profile, with no significant adverse effects observed in animal models at therapeutic doses.
Case Study 1: Hepatitis C Treatment
A clinical trial involving patients with chronic hepatitis C demonstrated that treatment with a regimen including this compound led to a sustained virologic response in 80% of participants after 12 weeks of therapy. The study highlighted the compound's ability to reduce viral RNA levels significantly.
Case Study 2: Cancer Therapy
In preclinical models of breast cancer, administration of the compound resulted in a marked reduction in tumor size compared to controls. The mechanism was attributed to enhanced apoptosis and reduced proliferation rates in cancerous cells.
Q & A
Q. What are the key synthetic routes for 5'-O-DMT-2'-O-(2-methoxyethyl)-5-methylcytidine, and how are intermediates characterized?
The compound is synthesized via phosphoramidite chemistry, starting with protected nucleosides. A common strategy involves introducing the 2'-O-(2-methoxyethyl) (MOE) group to enhance nuclease resistance. Key intermediates include 3'-C-iodomethyl nucleosides and benzoyl-protected derivatives . Characterization relies on:
Q. How does the 2'-O-MOE modification improve oligonucleotide stability in therapeutic applications?
The 2'-O-MOE group enhances RNA and DNA analog stability by sterically hindering nuclease degradation. This modification is critical in antisense oligonucleotides like nusinersen (Spinraza®), where it increases plasma half-life and target engagement efficiency . Comparative studies show MOE-modified oligonucleotides exhibit 3–5-fold longer half-lives than unmodified counterparts in serum .
Advanced Research Questions
Q. What experimental challenges arise in optimizing coupling efficiency during solid-phase synthesis using this phosphoramidite?
Challenges include:
- Side reactions : Incomplete DMT removal or cyanoethyl phosphorylation can reduce stepwise yield. Use of fresh activators (e.g., 1H-tetrazole) and controlled reaction times (2–5 min) minimizes this .
- Steric hindrance : The bulky MOE group may slow coupling. Increasing phosphoramidite concentration (0.1–0.15 M) or extending coupling time (10–15 min) improves efficiency .
- Purity monitoring : Trityl-off HPLC is used to track coupling success, with <2% failure per cycle being acceptable .
Q. How do researchers resolve contradictions in metabolic stability data for MOE-modified nucleosides?
Discrepancies arise from variations in:
- Cell models : Primary hepatocytes vs. immortalized cell lines may show differing phosphatase activities. For example, 5'-phosphate derivatives in hepatocytes exhibit 50% slower degradation .
- Assay conditions : Serum-containing media vs. buffer-only systems alter stability profiles. Standardized protocols (e.g., 10% FBS, 37°C, 24h) are recommended for cross-study comparisons .
- Analytical methods : LC-MS/MS with isotopically labeled internal standards (e.g., ¹³C-5-methylcytidine) improves quantification accuracy .
Q. What strategies are employed to analyze the impact of 5-methylcytidine modifications on RNA-protein interactions?
Methodologies include:
- Crosslinking and immunoprecipitation (CLIP-seq) : To map binding sites of RNA-binding proteins on MOE-modified transcripts .
- Surface plasmon resonance (SPR) : For quantifying binding affinities between modified RNAs and proteins (e.g., Argonaute in RNA interference) .
- Cryo-EM : To visualize structural perturbations caused by 5-methyl and MOE groups in ribosome complexes .
Methodological Guidance
Q. How to design in vivo studies evaluating the pharmacokinetics of MOE-modified oligonucleotides?
Key steps:
- Dosing regimen : Subcutaneous or intrathecal administration (e.g., 12 mg Spinraza®) with sampling at 0, 4, 24, 72h post-dose .
- Tissue distribution : Use radiolabeled compounds (³H or ¹⁴C) to track accumulation in target organs (e.g., CNS for nusinersen) .
- Metabolite profiling : LC-HRMS to identify degradation products (e.g., 5-hydroxymethyl derivatives) .
Q. What computational tools predict the impact of 5-methyl and MOE modifications on RNA secondary structure?
Tools include:
- ViennaRNA Package : Incorporates energy parameters for 2'-O-MOE and 5-methyl groups to model folding .
- Molecular dynamics (MD) simulations : AMBER forcefields with modified torsional parameters for MOE .
- Thermodynamic databases : Adjusted ΔG values for MOE-modified base pairs (e.g., MOE-C:MOE-G pairs stabilize duplexes by ~1.5 kcal/mol) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
